Benzoylformic acid Benzoylformic acid Phenylglyoxylic acid is a 2-oxo monocarboxylic acid that is glyoxylic acid in which the aldehyde hydrogen is substituted by a phenyl group. It has a role as a human xenobiotic metabolite and a biomarker. It is functionally related to a glyoxylic acid. It is a conjugate acid of a phenylglyoxylate.
Benzoylformic acid is a natural product found in Vitis vinifera with data available.
Phenylglyoxylic Acid is an aromatic hydrocarbon comprised of glyoxylic acid where the aldehyde hydrogen is substituted by a phenyl group. Since phenylglyoxylic acid (PGA) is a metabolite of styrenes, the measurement of PGA in urine may be correlated to a subject's level of styrene exposure.
Brand Name: Vulcanchem
CAS No.: 611-73-4
VCID: VC20812287
InChI: InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)
SMILES: C1=CC=C(C=C1)C(=O)C(=O)O
Molecular Formula: C8H6O3
Molecular Weight: 150.13 g/mol

Benzoylformic acid

CAS No.: 611-73-4

Cat. No.: VC20812287

Molecular Formula: C8H6O3

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

Benzoylformic acid - 611-73-4

Specification

Description Phenylglyoxylic acid is a 2-oxo monocarboxylic acid that is glyoxylic acid in which the aldehyde hydrogen is substituted by a phenyl group. It has a role as a human xenobiotic metabolite and a biomarker. It is functionally related to a glyoxylic acid. It is a conjugate acid of a phenylglyoxylate.
Benzoylformic acid is a natural product found in Vitis vinifera with data available.
Phenylglyoxylic Acid is an aromatic hydrocarbon comprised of glyoxylic acid where the aldehyde hydrogen is substituted by a phenyl group. Since phenylglyoxylic acid (PGA) is a metabolite of styrenes, the measurement of PGA in urine may be correlated to a subject's level of styrene exposure.
CAS No. 611-73-4
Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
IUPAC Name 2-oxo-2-phenylacetic acid
Standard InChI InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)
Standard InChI Key FAQJJMHZNSSFSM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)C(=O)O
Boiling Point 163 °C at 1.50E+01 mm Hg
Melting Point 66 °C

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